molecular formula C12H23NO2 B13506067 tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

Cat. No.: B13506067
M. Wt: 213.32 g/mol
InChI Key: UWHROVQEXPHTBM-UWVGGRQHSA-N
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Description

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are nitrogen-containing heterocyclic compounds that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and specificity of the compound. The molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H23NO2/c1-8(2)10-9(6-7-13-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3/t9-,10-/m0/s1

InChI Key

UWHROVQEXPHTBM-UWVGGRQHSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](CCN1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1C(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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